2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the propan-2-yl sulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound from which 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is derived.
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.
Juglone: Another natural derivative with antifungal and antibacterial activities.
Uniqueness
This compound is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
78490-04-7 |
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Molecular Formula |
C13H11ClO2S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-7(2)17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
InChI Key |
ZCVRQGHEEUPOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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